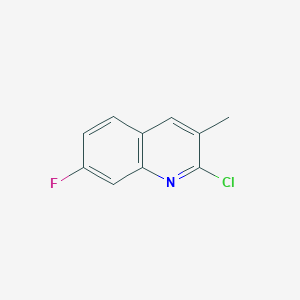

2-Chloro-7-fluoro-3-methylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

Quinoline, a fused heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govtandfonline.com This status stems from the recurring presence of the quinoline nucleus in a vast number of biologically active compounds and approved drugs. tandfonline.combenthamdirect.com The versatility of the quinoline ring system allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.org

Extensive research has demonstrated that quinoline derivatives exhibit significant potential as:

Anticancer agents: Many quinoline-based compounds are in clinical investigation for cancer therapy, often functioning as kinase or topoisomerase inhibitors. tandfonline.com The introduction of different functional groups to the quinoline ring can greatly influence the compound's anticancer activity. orientjchem.org

Antimicrobial agents: The quinoline scaffold is integral to compounds with antibacterial and antifungal properties. nih.govorientjchem.org

Antimalarial drugs: Historically and currently, quinoline derivatives are central to antimalarial therapies. benthamdirect.comorientjchem.org

Anti-inflammatory and Antiviral compounds: The structural framework of quinoline is a key component in the development of new anti-inflammatory and antiviral drugs. nih.gov

The quinoline moiety is considered a highly "druggable" molecule, offering a readily accessible and well-understood foundation for designing new therapeutic agents through established synthetic pathways. tandfonline.com Its unique structure allows for the strategic design and synthesis of novel bioactive compounds, making it a cornerstone of modern medicinal chemistry. orientjchem.orgnih.gov

Rationale for Halogenation and Alkyl Substitution in Quinoline Systems

The modification of the basic quinoline scaffold through the addition of functional groups like halogens and alkyl chains is a deliberate strategy to fine-tune its chemical and biological properties. The specific substitutions in 2-Chloro-7-fluoro-3-methylquinoline—a chloro group at position 2, a fluoro group at position 7, and a methyl group at position 3—are chosen to modulate the molecule's characteristics.

Halogenation , the process of introducing halogen atoms (e.g., chlorine, fluorine), is a critical tool in medicinal chemistry. researchgate.net

Modulating Electronic Properties: Halogens can significantly alter the electronic behavior of the quinoline ring, which can enhance binding affinity to target proteins. researchgate.net

Improving Lipophilicity: The introduction of halogens often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. researchgate.net

Metabolic Stability: Halogenation can block positions on the molecule that are susceptible to metabolic breakdown, thereby increasing the drug's half-life.

Synthetic Handles: Halogen atoms, particularly chlorine, serve as versatile synthetic handles. They can be readily replaced or used in cross-coupling reactions (like the Sonogashira coupling) to build more complex molecules. rsc.org Metal-free halogenation techniques have been developed to provide economical and regioselective routes to these valuable intermediates. rsc.orgrsc.org

Alkyl Substitution , such as the introduction of a methyl group, also plays a crucial role.

Hydrophobicity: Alkyl groups can increase the hydrophobic character of a molecule, which can be important for its interactions with nonpolar regions of proteins or for its ability to cross cell membranes.

Reactivity Tuning: The presence of an alkyl group can influence the reactivity of adjacent functional groups on the quinoline ring. The C2-alkylation of quinolines is a studied route for creating substituted derivatives. mdpi.com

In this compound, the combination of two different halogens and a methyl group creates a unique distribution of electronic and steric properties, making it a distinct chemical entity for further investigation and synthetic application.

Overview of Academic Research Areas Pertaining to this compound

While the broader class of halogenated quinolines is the subject of extensive academic and industrial research, published studies focusing specifically on this compound are limited. The compound is primarily noted as a chemical building block available for early-stage discovery research. sigmaaldrich.com However, based on the known chemistry of related compounds, its primary area of academic interest lies in its utility as a synthetic intermediate.

The presence of the 2-chloro substituent is particularly significant. Analogous compounds, such as 2-chloroquinoline-3-carbaldehydes, are known to be highly versatile precursors in organic synthesis. rsc.orgnih.gov The chlorine atom at the C2 position is susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. rsc.org

Therefore, academic research involving this compound would likely focus on:

Synthetic Methodology: Developing novel synthetic routes that utilize the 2-chloro group as a reactive site to construct more complex heterocyclic systems. This could involve reactions to introduce amines, alcohols, alkynes, or aryl groups at this position.

Medicinal Chemistry Scaffolding: Using the compound as a starting scaffold for the synthesis of new libraries of quinoline derivatives. The 7-fluoro and 3-methyl groups would serve to modulate the biological activity of the resulting compounds, which could then be screened for potential therapeutic applications, drawing on the known bioactivity of the quinoline core. nih.govtandfonline.com For instance, related 7-chloroquinoline (B30040) derivatives have been investigated for the synthesis of compounds with antiproliferative properties. durham.ac.uk

Data for this compound

The following table summarizes the key chemical properties of the title compound.

| Property | Value | Source |

| CAS Number | 132118-48-0 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₇ClFN | sigmaaldrich.com |

| Molecular Weight | 195.62 g/mol | sigmaaldrich.com |

| SMILES String | Cc1cc2ccc(F)cc2nc1Cl | sigmaaldrich.com |

| InChI Key | MCJRQLTWWCMBJE-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

2-chloro-7-fluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-7-2-3-8(12)5-9(7)13-10(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJRQLTWWCMBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)F)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589002 | |

| Record name | 2-Chloro-7-fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-48-0 | |

| Record name | 2-Chloro-7-fluoro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132118-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Biological Evaluation of 2 Chloro 7 Fluoro 3 Methylquinoline Derivatives

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of 2-chloro-7-fluoro-3-methylquinoline, the substituents at the C2, C3, and C7 positions play crucial roles in defining their pharmacological profiles.

Impact of Chlorine Substitution at C2 on Biological Activity

The chlorine atom at the C2 position of the quinoline (B57606) ring is a key feature influencing the reactivity and biological activity of its derivatives. This halogen acts as a versatile chemical handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups.

The presence of chlorine at C2 can significantly impact the molecule's interaction with biological targets. researchgate.net Its electron-withdrawing nature can polarize the quinoline ring system, potentially enhancing hydrophobic interactions with receptor binding sites. researchgate.net In the synthesis of novel compounds, the C2-chloro group is often displaced by various nucleophiles to create a library of derivatives with diverse biological activities. For instance, replacement of the chlorine with different amines or sulfur-containing moieties can lead to compounds with potent antibacterial or anticancer properties. nih.govnih.gov

Research has shown that the reactivity of the C2-chlorine atom facilitates the synthesis of fused heterocyclic systems and other complex quinoline derivatives. nih.gov The ability to readily modify this position is a cornerstone of SAR studies, allowing chemists to systematically alter the structure and observe the effects on biological activity.

Influence of Fluorine Substitution at C7 on Pharmacological Profiles

The incorporation of a fluorine atom at the C7 position of the quinoline ring has profound effects on the pharmacological properties of the resulting derivatives. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and bioavailability. researchgate.net

Key Influences of C7-Fluorine Substitution:

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption. researchgate.net

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body. researchgate.net

Bioavailability: By improving metabolic stability and membrane permeability, the C7-fluorine substituent can contribute to enhanced oral bioavailability of drug candidates. researchgate.netnih.gov

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

The C7 position is a common site for modification in the development of fluoroquinolone antibiotics, where the fluorine atom is crucial for their potent antibacterial activity. nih.gov This principle extends to other classes of quinoline-based therapeutic agents, where the C7-fluoro group is strategically employed to optimize pharmacokinetic and pharmacodynamic properties.

Role of Methyl Substitution at C3 and C7 in Modulating Biological Activity

The C3-methyl group can provide a steric hindrance that may favor a specific binding conformation or prevent unwanted interactions with off-target proteins. Its presence can also subtly alter the electronic properties of the quinoline ring. In some derivatives, the C3 position is part of a larger functional group, and the methyl substituent can influence the reactivity and biological profile of that moiety.

A methyl group at the C7 position , as seen in related quinoline structures like 2-chloro-7-methylquinoline, can also impact biological activity. dergi-fytronix.com The methyl group is an electron-donating group, which can alter the electron density of the aromatic system and influence its interaction with biological targets. Furthermore, the steric bulk of the methyl group at C7 can affect how the molecule fits into a binding pocket, potentially enhancing selectivity for a particular target. biointerfaceresearch.com

The table below summarizes the general impact of these key substitutions on the properties of quinoline derivatives.

| Substitution | Position | General Impact on Pharmacological Profile |

| Chlorine | C2 | Serves as a reactive handle for further synthesis; its electron-withdrawing nature can enhance binding interactions. |

| Fluorine | C7 | Increases lipophilicity, metabolic stability, and bioavailability; can enhance binding affinity. |

| Methyl | C3 | Provides steric bulk that can influence binding conformation and selectivity. |

| Methyl | C7 | Alters electronic properties and provides steric bulk, potentially enhancing target selectivity. |

SAR for Specific Biological Targets and Mechanisms of Action

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced, particularly at the C2 position. By modifying this position, researchers have developed compounds with activity against a range of biological targets.

For example, quinoline derivatives have been extensively studied as potential anticancer agents . dntb.gov.uarsc.org The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases. The specific substitutions on the quinoline core determine the selectivity and potency against these targets.

In the context of antimalarial activity , 4-aminoquinoline derivatives like chloroquine have been a mainstay of treatment for decades. youtube.com SAR studies have shown that an electron-withdrawing group at the C7 position, such as chlorine or fluorine, is often essential for high potency. youtube.com The side chain attached at the C4 position is also critical for activity. While the core structure in this article is a 3-methylquinoline, the principles of C7 substitution are relevant across the quinoline class.

Molecular Docking and Receptor Interaction Studies

To better understand the SAR of this compound derivatives, computational methods such as molecular docking are employed. These in silico techniques provide valuable insights into how these molecules might bind to their biological targets at a molecular level.

In Silico Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method allows researchers to visualize the potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a quinoline derivative and the amino acid residues in the active site of a target protein. researchgate.net

For instance, in the development of new antibacterial agents, derivatives can be docked into the active site of bacterial enzymes like DNA gyrase. nih.govresearchgate.net The docking results can predict the binding affinity, often expressed as a docking score, which helps in prioritizing compounds for synthesis and biological testing. nih.gov These studies can reveal which functional groups on the quinoline derivative are crucial for binding and which positions can be further modified to improve potency and selectivity. nih.gov

The table below provides hypothetical examples of how molecular docking data might be presented for a series of derivatives targeting a specific protein kinase.

| Compound ID | C2-Substituent | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| CFM-01 | -NH-phenyl | -8.5 | LYS76, LEU12, VAL20 |

| CFM-02 | -NH-pyridyl | -9.2 | LYS76, GLU91, LEU12 |

| CFM-03 | -S-ethyl | -7.1 | LEU12, VAL20, ALA45 |

| CFM-04 | -O-phenyl | -8.0 | LYS76, LEU12, PHE145 |

Such in silico predictions are a powerful tool in modern drug discovery, guiding the rational design of new derivatives with improved pharmacological profiles. nih.gov By combining SAR studies with molecular docking, medicinal chemists can more efficiently explore the chemical space around the this compound scaffold to develop novel therapeutic agents.

Elucidation of Key Intermolecular Interactions

Key intermolecular interactions observed in substituted 2-chloroquinoline (B121035) derivatives include halogen-halogen contacts and hydrogen bonds. Specifically, Cl…Cl and C-H…Cl interactions play a crucial role in the formation of supramolecular assemblies. ias.ac.in The geometry of these interactions, categorized as Type I (symmetrical) and Type II (perpendicular), dictates the packing motifs in the crystal lattice. ias.ac.in For instance, studies on various 2-chloroquinoline derivatives have shown that the chlorine atom can act as a self-recognizing unit, leading to the formation of defined supramolecular structures. ias.ac.in

Validation of Docking Results with Experimental Data

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a target receptor. However, the reliability of docking studies is greatly enhanced when validated by experimental data. For this compound derivatives, this validation process is crucial for confirming the predicted binding modes and guiding further lead optimization.

A common method for validation involves redocking a co-crystallized ligand into the active site of its protein target. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. A low RMSD value generally indicates a reliable docking setup. While specific validation studies for this compound derivatives are not extensively reported, the principles of docking validation are universally applicable.

Experimental validation can also be achieved by correlating docking scores with experimentally determined biological activities, such as IC50 or MIC values, for a series of derivatives. A strong correlation suggests that the docking protocol is accurately predicting the binding affinities and that the identified interactions are relevant for the observed biological activity. This integrated approach of computational modeling and experimental testing is essential for the successful design of novel therapeutic agents based on the this compound scaffold.

Pharmacological Applications of this compound Derivatives

The versatile this compound scaffold has been explored for a wide range of therapeutic applications, owing to its ability to interact with various biological targets. The following sections detail the investigation of its derivatives in several key pharmacological areas.

Investigation of Antimicrobial Activities (Antibacterial, Antifungal)

Quinolone derivatives are well-established antimicrobial agents. The introduction of fluorine at the C-7 position is a common strategy in the development of potent fluoroquinolone antibiotics. Research on related fluoroquinolone derivatives has demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. orientjchem.org For instance, studies on 7-chloro-1-alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives have highlighted their efficacy against pathogenic strains like Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus agalactiae. orientjchem.org

Similarly, various 2-chloroquinoline derivatives have been synthesized and screened for their in-vitro antibacterial and antifungal activities. ias.ac.inresearchgate.net These studies often reveal that the antimicrobial potency is highly dependent on the nature and position of other substituents on the quinoline ring. For example, a series of differentiated 2-chloroquinoline derivatives were screened against various bacterial and fungal strains, with some compounds showing potent activity with MIC values in the range of 12.5 μg/ml. ias.ac.in The antifungal activity of quinoline derivatives has also been reported against various fungal species, including Aspergillus niger and Candida albicans. researchgate.netorientjchem.org

Table 1: Antibacterial Activity of Selected 2-Chloroquinoline Derivatives

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 25 | ias.ac.in |

| Derivative B | Escherichia coli | 50 | ias.ac.in |

Table 2: Antifungal Activity of Selected Fluoroquinolone Derivatives

| Compound | Test Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Fluoroquinolone X | Aspergillus niger | 15 | orientjchem.org |

Evaluation of Antimalarial Potentials

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine. Consequently, derivatives of this compound are of significant interest as potential antimalarial agents. The 7-chloroquinoline (B30040) moiety is a well-known pharmacophore for antimalarial activity. nih.govnih.govacs.orgraco.catscielo.br

Numerous studies have focused on the synthesis and evaluation of 7-chloroquinoline derivatives against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These studies have demonstrated that modifications at different positions of the quinoline ring can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains. nih.govnih.gov For example, novel chloroquine derivatives have shown enhanced efficacy against resistant parasite strains. nih.gov The introduction of a fluorine atom can also influence the antimalarial potency, as seen in studies of amodiaquine derivatives. researchgate.net

Table 3: In Vitro Antimalarial Activity of Selected 7-Chloroquinoline Derivatives against P. falciparum

| Compound | Strain | IC50 (µM) | Reference |

|---|---|---|---|

| CQ Derivative 1 | CQ-resistant (FCR3) | 0.37 | nih.gov |

| CQ Derivative 2 | CQ-sensitive (D10) | 0.070 | raco.cat |

Research into Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively investigated. The 7-chloroquinoline scaffold, in particular, has been a focus of research for the development of novel anticancer agents. nih.govnih.govresearchgate.net Hybrid molecules incorporating the 7-chloroquinoline moiety have shown significant cytotoxic activity against a variety of cancer cell lines. nih.govnih.gov

For instance, Morita-Baylis-Hillman adducts of 7-chloroquinoline have demonstrated expressive cytotoxic potential against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HL-60 (leukemia), with some derivatives exhibiting IC50 values in the low micromolar range. researchgate.net Similarly, novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives have shown selective and potent cytotoxic efficacy in ovarian cancer cell lines, inducing apoptosis. nih.gov The anticancer activity is often attributed to the ability of these compounds to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.

Table 4: In Vitro Anticancer Activity of Selected Chloroquinoline Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| 7-Chloroquinolinehydrazone A | Leukemia | < 1 | nih.gov |

| 7-Chloroquinolinehydrazone B | Colon Cancer | < 1 | nih.gov |

Exploration of Other Therapeutic Modalities (e.g., Enzyme Inhibition, Neuroactivity, Anti-inflammatory, Antitubercular, RORγt Modulation)

Beyond the major areas of antimicrobial, antimalarial, and anticancer research, derivatives of this compound hold promise in various other therapeutic domains.

Enzyme Inhibition: Substituted quinolines have been identified as inhibitors of various enzymes. For example, certain quinoline derivatives have been shown to act as noncovalent inhibitors of the human proteasome, a key target in cancer therapy. doaj.org The inhibitory activity is often mixed-type, suggesting an allosteric mode of action. doaj.org

Neuroactivity: While specific neuroactivity studies on this compound are limited, the broader class of quinoline derivatives has been investigated for various neurological applications.

Anti-inflammatory: The anti-inflammatory properties of quinoline derivatives have been reported. For instance, palladium(II) complexes of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov

Antitubercular: The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents. Quinoline derivatives have shown promise in this area. nih.govnih.gov For example, 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting significant MIC values. nih.gov

RORγt Modulation: The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells and is a target for autoimmune diseases. While direct evidence for RORγt modulation by this compound derivatives is not available, the quinoline scaffold is being explored for the development of RORγt modulators.

Lead Optimization and Drug Design Strategies Based on the this compound Scaffold

The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net The this compound nucleus, in particular, offers a versatile template for lead optimization. Drug design strategies focus on systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com This iterative process, guided by structure-activity relationships (SAR), aims to transform a promising lead compound into a viable clinical candidate. patsnap.comyoutube.com Key strategies include modifying substituents to improve target interaction, altering physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME), and reducing off-target effects. youtube.com

Bioisosteric Replacements of the Halogen and Methyl Groups

Halogen Modifications (C2-Chloro and C7-Fluoro): The nature and position of halogen atoms on the quinoline ring can profoundly influence biological activity. The fluorine atom at the C-6 position in fluoroquinolone antibiotics, for instance, is crucial for gyrase inhibition and cell penetration. karger.com Similarly, the C7-fluoro group in the target scaffold is expected to impact its electronic properties and binding interactions. Replacing the C7-fluoro or C2-chloro group with other halogens (Br, I) or classical bioisosteres like a trifluoromethyl (–CF3), cyano (–CN), or methoxy (–OCH3) group can modulate lipophilicity, metabolic stability, and target affinity. cambridgemedchemconsulting.comnih.gov The C-F bond is particularly strong and resistant to metabolic cleavage, which can enhance the compound's half-life. cambridgemedchemconsulting.com

Methyl Group Modifications (C3-Methyl): The methyl group at the C3 position can be replaced to explore its impact on steric interactions within the target's binding pocket. Non-classical bioisosteres, such as replacing a phenyl ring with a bicyclo[1.1.1]pentane, have been used to improve properties like solubility while maintaining biological activity. baranlab.org While the C3-methyl is a smaller group, its replacement with other small alkyl groups (e.g., ethyl), a hydrogen atom, or polar groups (e.g., hydroxymethyl) could refine the compound's fit and physicochemical properties.

Table 1: Conceptual Bioisosteric Replacements for the this compound Scaffold

| Position | Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| C2 | Chlorine (–Cl) | Bromine (–Br) | Modify electronic properties and steric bulk. |

| Cyano (–CN) | Alter electronic character and hydrogen bonding potential. | ||

| C7 | Fluorine (–F) | Trifluoromethyl (–CF3) | Increase lipophilicity and metabolic stability. |

| Methoxy (–OCH3) | Modulate polarity and potential for hydrogen bonding. | ||

| C3 | Methyl (–CH3) | Ethyl (–C2H5) | Probe steric tolerance in the binding pocket. |

| Hydrogen (–H) | Reduce steric bulk and assess necessity of the group. | ||

| Hydroxymethyl (–CH2OH) | Increase polarity and introduce hydrogen bonding capability. |

Pharmacophore Modeling for Target-Specific Ligand Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. fiveable.me This model serves as a 3D query to screen large compound databases for novel molecules with the potential for similar activity. nih.gov The process can be ligand-based, using a set of known active compounds, or structure-based, utilizing the 3D structure of the target protein. fiveable.me

For the this compound scaffold, a pharmacophore model would define the spatial arrangement of key features such as:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring.

Aromatic Rings: The fused quinoline ring system.

Hydrophobic Features: The methyl group and the chlorinated/fluorinated benzene (B151609) ring.

By analyzing the interactions of a series of active this compound derivatives with their target, a 3D-QSAR (Quantitative Structure-Activity Relationship) model can be developed. nih.gov This model statistically correlates the 3D properties (steric and electrostatic fields) of the molecules with their biological activity, providing a predictive tool for designing more potent analogs. nih.govdanaher.com Such models help medicinal chemists prioritize which new derivatives to synthesize, saving time and resources in the lead optimization process. danaher.com

In Silico ADME/Toxicity Predictions (High-Level Conceptualization)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound is crucial to avoid costly late-stage failures. nih.govmarmara.edu.tr In silico (computational) models provide a rapid and cost-effective way to evaluate the drug-likeness and potential liabilities of new chemical entities before they are even synthesized. researchgate.net

Various freely accessible web tools like SwissADME and pkCSM are used to calculate key physicochemical and pharmacokinetic parameters. nih.govmdpi.com These predictions help guide the modification of the this compound scaffold to improve its ADME profile. For instance, if a derivative is predicted to have poor water solubility, polar groups can be introduced. If it is predicted to be a substrate for metabolic enzymes like Cytochrome P450 (CYP), the metabolically labile sites can be modified. nih.gov

Key parameters evaluated include:

Lipophilicity (LogP): Affects solubility, absorption, and plasma protein binding.

Water Solubility (LogS): Crucial for absorption and formulation.

Drug-Likeness Rules: Compliance with criteria like Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. mdpi.com

Toxicity: Early flags for potential issues like mutagenicity or hepatotoxicity.

Table 2: Hypothetical In Silico ADME Profile for this compound Analogs

| Compound | Modification | Predicted LogP | Predicted GI Absorption | Lipinski's Violations |

|---|---|---|---|---|

| Parent Scaffold | 2-Cl, 7-F, 3-Me | 3.5 | High | 0 |

| Analog 1 | Replace 2-Cl with 2-OH | 2.8 | High | 0 |

| Analog 2 | Replace 3-Me with 3-COOH | 3.1 | High | 0 |

| Analog 3 | Add 4-morpholine | 3.9 | High | 0 |

Note: This table is for conceptual illustration only. Actual values would require computational analysis.

Rational Design of Hybrid Molecules Incorporating the Quinoline Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity, dual-target activity, or the ability to overcome drug resistance. nih.govthesciencein.org The quinoline scaffold is an excellent building block for creating such hybrids due to its versatile chemistry and established biological importance. researchgate.netconsensus.app

The this compound core could be rationally combined with other bioactive moieties to target specific diseases. For example:

Anticancer Hybrids: Linking the quinoline scaffold to a chalcone, coumarin, or pyrazole moiety could produce hybrids with potent anticancer activity. researchgate.netnih.gov Such compounds may act by inhibiting multiple targets involved in cancer progression, like tubulin polymerization or protein kinases. nih.gov

Antimicrobial Hybrids: Conjugating the quinoline core with other antimicrobial agents, such as a pyrimidine or a thiazole, could result in compounds with a broader spectrum of activity or enhanced potency against resistant strains. thesciencein.org

The design of these hybrids involves a linker, which connects the two pharmacophores. The nature and length of this linker are critical and must be optimized to ensure that both pharmacophoric units can adopt the correct conformation to interact with their respective targets.

Table 3: Conceptual Design of Hybrid Molecules Based on the Quinoline Core

| Quinoline Scaffold | Linked Pharmacophore | Potential Therapeutic Area |

|---|---|---|

| This compound | Chalcone | Anticancer |

| This compound | Pyrimidine | Antimalarial, Anticancer |

| This compound | Coumarin | Anticancer, Anti-inflammatory |

| This compound | Thiazole | Antimicrobial, Anticancer |

Applications Beyond Medicinal Chemistry for 2 Chloro 7 Fluoro 3 Methylquinoline

Potential in Materials Science

The inherent electronic structure and potential for functionalization of the quinoline (B57606) ring system suggest that 2-Chloro-7-fluoro-3-methylquinoline could be a valuable component in the design of advanced materials. The presence of electron-withdrawing chloro and fluoro groups, an electron-donating methyl group, and the reactive chloro substituent at the 2-position provides multiple avenues for tuning its properties and incorporating it into larger molecular architectures.

Investigation of Optical and Electronic Properties

The photophysical properties of quinoline derivatives, including their absorption and emission spectra, are influenced by the nature and position of substituents. scielo.br For instance, studies on other substituted quinolines have shown that the presence of electron-donating and electron-accepting groups can lead to intramolecular charge transfer (ICT), a phenomenon that is important for nonlinear optical (NLO) properties. semanticscholar.org The combination of the electron-withdrawing chlorine and fluorine atoms with the electron-donating methyl group in this compound could potentially give rise to interesting photophysical behaviors.

Table 1: Potential Optical and Electronic Properties of Substituted Quinolines

| Property | General Observations in Quinoline Derivatives | Potential Implication for this compound |

| Absorption & Emission | Absorption in the UV-Vis region, with emission wavelengths tunable by substitution. scielo.br | Could exhibit absorption and fluorescence, with the specific wavelengths influenced by the chloro, fluoro, and methyl groups. |

| Electron Transport | The quinoline core is electron-withdrawing and can facilitate electron transport. mdpi.com | May be suitable for use in electron-transporting layers of electronic devices. |

| Nonlinear Optical (NLO) Activity | Donor-acceptor substituted quinolines can exhibit significant NLO responses. semanticscholar.org | The substituent pattern might induce some degree of NLO activity. |

| Thermal & Chemical Stability | Quinoline-based materials often show good stability. mdpi.com | Likely to be a relatively stable compound suitable for material applications. |

Note: This table is based on general properties of quinoline derivatives and serves as a projection for this compound in the absence of specific experimental data.

Role as Building Blocks for Advanced Functional Materials

The chemical structure of this compound makes it a promising candidate as a building block for the synthesis of more complex functional materials. The chlorine atom at the 2-position is a particularly useful handle for synthetic modifications, allowing for the introduction of other functional groups through nucleophilic substitution reactions. nih.govresearchgate.net This versatility enables the integration of the this compound unit into polymers, dendrimers, and other supramolecular structures.

Quinoline derivatives are utilized in the synthesis of a variety of functional materials. For example, they have been incorporated into fluorescent sensors and materials for electronic applications. researchgate.net The specific substitution pattern of this compound could be leveraged to create materials with tailored properties. For instance, the fluorine atom could enhance properties like thermal stability and solubility in organic solvents, which are advantageous in materials processing.

Utility in Agrochemical Development

The quinoline ring is a recognized pharmacophore in the agrochemical industry, with numerous derivatives exhibiting a range of biological activities, including herbicidal, insecticidal, and fungicidal properties. nih.gov The presence of halogen atoms, such as chlorine and fluorine, in a molecule can often enhance its biological activity.

Exploration of Herbicidal or Insecticidal Activities

While no specific studies detailing the herbicidal or insecticidal activities of this compound have been identified, research on related chlorinated quinoline derivatives suggests a potential for such applications. nih.gov For example, the oxidation of quinoline can produce quinolinic acid, which is a precursor to the herbicide known as "Assert".

The insecticidal potential of quinoline derivatives has also been explored. Studies have shown that certain quinoline compounds can be effective against various insect pests. researchgate.net The introduction of different functional groups to the quinoline moiety can significantly influence its pesticidal properties. nih.gov Given that chlorinated quinolines have shown activity against certain insects, it is plausible that this compound could exhibit some level of insecticidal activity. nih.govresearchgate.net

Table 2: Reported Agrochemical Activities of Quinoline Derivatives

| Activity | Examples of Active Quinoline Derivatives | Potential for this compound |

| Herbicidal | Quinclorac, Quinmerac | The quinoline core is present in commercial herbicides. |

| Insecticidal | Various synthetic quinoline derivatives. nih.govresearchgate.net | The presence of chlorine suggests potential insecticidal properties. |

| Fungicidal | 8-hydroxyquinoline and its derivatives. | The quinoline scaffold is a known fungiphore. |

Note: This table provides examples of agrochemical activity within the broader class of quinoline derivatives and is not specific to this compound.

Use as Chemical Intermediates in Agrochemical Synthesis

Beyond its potential as a bioactive molecule itself, this compound can serve as a valuable chemical intermediate in the synthesis of more complex agrochemicals. The reactive 2-chloro position allows for the facile introduction of various substituents, enabling the creation of a library of derivatives for biological screening. nih.gov The synthesis of many bioactive quinoline-based compounds starts from a functionalized quinoline core. nih.gov

The development of new pesticides often involves the modification of a known active scaffold to improve efficacy, selectivity, or environmental profile. nih.gov this compound, with its specific substitution pattern, could be a starting point for the synthesis of novel agrochemical candidates. The presence of the fluoro and methyl groups could influence the biological activity and physical properties of the final products.

Q & A

Q. Table 1: Synthetic Optimization of this compound

| Condition | Yield (%) | Purity (%) | Key Observation |

|---|---|---|---|

| MSCL-DMF, 100°C | 62 | 92 | High side-product formation |

| MSCL-DMAC, 80°C | 78 | 97 | Improved regioselectivity |

| AlCl₃ catalysis | 85 | 98 | Enhanced electrophilic attack |

Q. Table 2: Antimicrobial Activity (MIC in μg/mL)

| Bacterial Strain | This compound | Ciprofloxacin (Control) |

|---|---|---|

| S. aureus (ATCC) | 8 | 0.5 |

| E. coli (K12) | 32 | 1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。